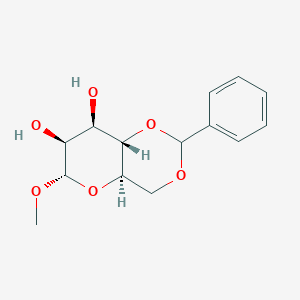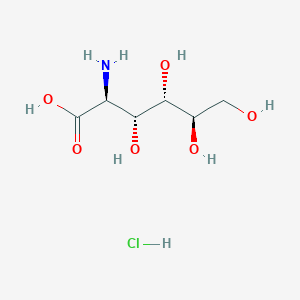
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside
Übersicht
Beschreibung
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside, commonly referred to as MBMP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of benzylidene glycosides and is a derivative of mannose. MBMP has been found to have various applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of cancer, viral infections, and inflammation.
Wissenschaftliche Forschungsanwendungen
Chiral Building Block
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is used as a chiral building block . Chiral building blocks are essential in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity.
Intermediate in Sugar Preparation
This compound serves as an important intermediate in the preparation of different sugars . It plays a crucial role in the synthesis of various sugar derivatives, which are used in a wide range of applications, from food and beverage production to pharmaceuticals.
Pharmaceutical Intermediate
It is also used as an intermediate in pharmaceutical research and reagent . Intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients (APIs). They play a critical role in the development and production of new drugs.
Study of Ailments
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is extensively employed in studying a plethora of ailments encompassing diabetes, cancer, and viral infections . It helps researchers understand the molecular mechanisms of these diseases, potentially leading to the development of new treatments.
Regioselective Synthesis
The compound is used in the regioselective synthesis of vinylic derivatives of common monosaccharides . This process involves the selective formation of one constitutional isomer over another, which is crucial in the synthesis of complex organic molecules.
Organotin Intermediates
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is used in the formation of organotin intermediates . These intermediates are then reacted in a regioselective manner with acryloyl chloride or metacryloyl chloride to give the vinylic type monomeric compounds .
Wirkmechanismus
Target of Action
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of different sugars . .
Mode of Action
It is known to undergo reactions such as lipase-catalysed acetylation
Result of Action
As a chemical intermediate, its primary function is to participate in chemical reactions to produce various sugars .
Action Environment
The action of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that its stability and efficacy could be affected by temperature.
Eigenschaften
IUPAC Name |
(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-ZWVDJKGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-O-Benzylidene-a-D-mannopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















